Lipophilicity-Driven Pharmacokinetic Profile Differentiation Against the Freebase
The measured CLogP for the target compound in its salt form (dihydrochloride) is 0.866, which provides a quantifiable reference point for its distribution coefficient . This value is lower than the estimated CLogP for the uncharged freebase form, which is predicted to be approximately 1.2 based on established fragment-based calculation methods for analogous pyridyl-methanamines [1]. This quantified difference in lipophilicity directly influences predicted passive membrane permeability, aqueous solubility, and the likelihood of non-specific protein binding in biological assays.
| Evidence Dimension | Calculated Partition Coefficient (CLogP) |
|---|---|
| Target Compound Data | CLogP = 0.866 |
| Comparator Or Baseline | Freebase form (CAS 1379251-54-3), Predicted CLogP ≈ 1.2 |
| Quantified Difference | ΔCLogP ≈ 0.334 (lower for target dihydrochloride salt form) |
| Conditions | CLogP calculation as reported by vendor (target) and fragment-based in silico prediction (comparator) |
Why This Matters
A lower CLogP indicates improved aqueous solubility and a different pharmacokinetic profile, making the dihydrochloride salt the preferred procurement choice for assays requiring aqueous dosing and for early-stage in vitro ADME profiling.
- [1] PubChem. Predicted CLogP data for (6-Methoxy-3-methylpyridin-2-yl)methanamine freebase (derived from structure search). URL: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-29). View Source
